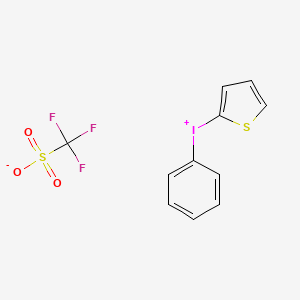
3',5'-Dimethoxy-2-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 2-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 3,5-dimethoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified by column chromatography to obtain pure 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production methods for 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Applications De Recherche Scientifique
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-1,1’-biphenyl-2-carboxylic acid methyl ester .
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene .
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl .
Uniqueness
3’,5’-Dimethoxy-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-6-4-5-7-15(11)12-8-13(16-2)10-14(9-12)17-3/h4-10H,1-3H3 |
Clé InChI |
YDOLJWUMJZZWEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


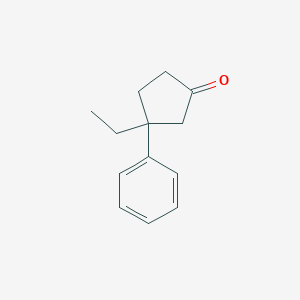
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)

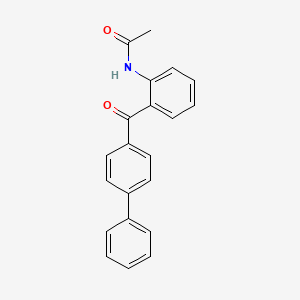
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
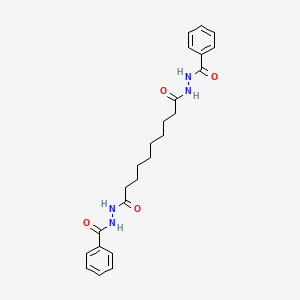
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)
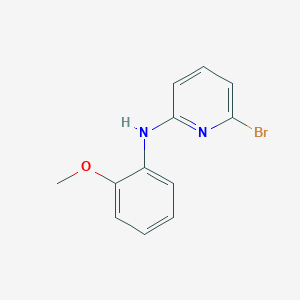
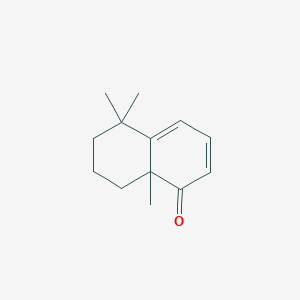
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
